Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate

説明

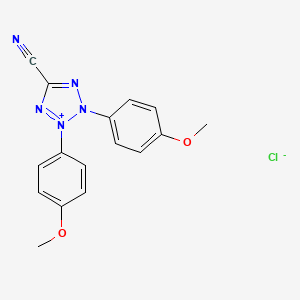

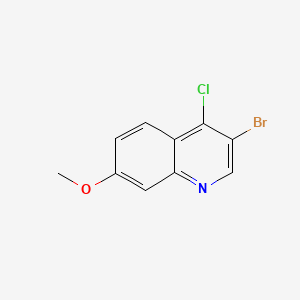

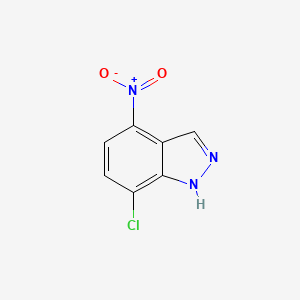

Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate is a compound with the molecular formula C15H16ClFN4O2 . It is also known by other names such as 2-Methyl-2-propanyl {3- [ (2-chloro-5-fluoro-4-pyrimidinyl)amino]phenyl}carbamate .

Synthesis Analysis

The synthesis of Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate involves a multi-step reaction, including the synthesis and purification steps of multiple intermediate compounds . The specific system varies by manufacturer and patent restrictions .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis

Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate is a solid compound with low solubility . It has structural stability and strong chemical stability .科学的研究の応用

Tert-butyl phenyl(phenylsulfonyl)methylcarbamate has been synthesized using an asymmetric Mannich reaction, highlighting its potential in the synthesis of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in the synthesis of biologically active compounds, including omisertinib (AZD9291), demonstrating its significance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate have been studied for their isomorphous crystal structures, showing their relevance in crystallography and molecular structure analysis (Baillargeon et al., 2017).

A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was reported, establishing a new cascade pathway for assembling a range of 3-aminochromones. This underscores its applications in photoredox catalysis and organic synthesis (Wang et al., 2022).

The compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, an all-cis trisubstituted pyrrolidin-2-one, has been synthesized and analyzed for its molecular structure, contributing to the field of organic chemistry and molecular design (Weber, Ettmayer, Hübner, & Gstach, 1995).

作用機序

While the specific mechanism of action for this compound is not provided in the available resources, it is mentioned that it is an important compound for drug synthesis . It is an inhaled drug candidate for the treatment of non-small cell lung cancer . It inhibits tumor growth and metastasis by acting on specific receptors on cancer cells .

Safety and Hazards

Since Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate is a compound used in drug development, its safety and toxicity information has not been widely reported . When handling this compound, relevant laboratory and chemical safety regulations and precautions must be observed, such as wearing necessary protective equipment (gloves, glasses, etc.), avoiding inhalation, ingestion or contact with skin . In case of accidental exposure or discomfort, medical assistance should be sought immediately .

特性

IUPAC Name |

tert-butyl N-[3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClFN4O2/c1-15(2,3)23-14(22)20-10-6-4-5-9(7-10)19-12-11(17)8-18-13(16)21-12/h4-8H,1-3H3,(H,20,22)(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWLSHDHFYDICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B598100.png)

![tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598102.png)

![6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-](/img/structure/B598109.png)

![tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598116.png)